ROCK Potency vs. Fasudil
Hydroxyfasudil demonstrates substantially greater ROCK inhibitory potency than its parent compound fasudil. In a standardized comparative analysis of ROCK inhibitors, hydroxyfasudil (HA-1100) exhibited an IC50 of 1.8 μM against ROCK I & II, whereas fasudil (HA-1077) showed an IC50 of 10.7 μM under the same assay conditions [1]. In alternative recombinant enzyme systems, hydroxyfasudil displayed IC50 values of 0.6–0.8 μM for ROCK2 and ROCK1, respectively, confirming consistent sub-micromolar to low-micromolar potency across multiple assay formats [2].
| Evidence Dimension | ROCK I & II inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.8 μmol/L (pooled ROCK I/II); 0.6–0.8 μM (isoform-specific recombinant) |
| Comparator Or Baseline | Fasudil (HA-1077): 10.7 μmol/L (pooled ROCK I/II) |
| Quantified Difference | Hydroxyfasudil is 5.9× more potent than fasudil |
| Conditions | In vitro kinase inhibition assay; pooled ROCK I/II activity [1]; recombinant ROCK1/ROCK2 enzymes [2] |
Why This Matters
The 6-fold potency differential means that substituting hydroxyfasudil with fasudil requires correspondingly higher concentrations to achieve equivalent ROCK inhibition, increasing off-target risk and complicating dose-response interpretation.
- [1] PMC5599165 Table 2. Hydroxy Fasudil (HA-1100) IC50 = 1.8 μmols/L vs. Fasudil (HA-1077) IC50 = 10.7 μmols/L. View Source
- [2] PMC6210072 Table 1. Hydroxyfasudil IC50 = 0.8 μM (ROCK1), 0.6 μM (ROCK2). View Source
